molecular formula C17H18FNO B2797750 3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone CAS No. 882748-50-7

3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone

Cat. No.: B2797750
CAS No.: 882748-50-7
M. Wt: 271.335
InChI Key: GDNORTLQJSWIFN-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone is an organic compound that features a complex structure with both fluorine and methyl substituents on its aromatic rings

Scientific Research Applications

3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper safety measures should be taken while handling it .

Future Directions

The future research directions involving this compound could include studying its potential applications, investigating its reactivity under various conditions, and exploring its interactions with different substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-fluoro-4-methylaniline with 4-methylbenzaldehyde under acidic or basic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylaniline: A precursor in the synthesis of the target compound.

    4-Methylbenzaldehyde: Another precursor used in the synthetic route.

    3-Fluoro-4-methylbenzenamine: A structurally related compound with similar properties.

Uniqueness

3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-fluoro-4-methylanilino)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-12-3-6-14(7-4-12)17(20)9-10-19-15-8-5-13(2)16(18)11-15/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNORTLQJSWIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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